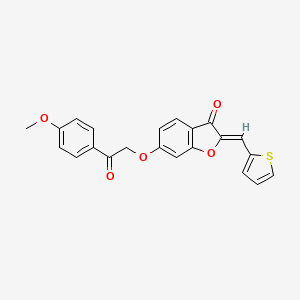

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

描述

属性

IUPAC Name |

(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5S/c1-25-15-6-4-14(5-7-15)19(23)13-26-16-8-9-18-20(11-16)27-21(22(18)24)12-17-3-2-10-28-17/h2-12H,13H2,1H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPRSGKQGSEJFA-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 476.481 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anticancer properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as methoxy-substituted phenols and thiophene derivatives. The synthetic route often employs techniques such as condensation reactions and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 180 ± 50 |

| CA-4 | MDA-MB-231 | 3100 ± 100 |

| CA-4 | A549 | 370 ± 100 |

| (Z)-6... | HT-29 | <10,000 |

| (Z)-6... | MCF-7 | <10,000 |

The data indicates that while some derivatives exhibit potent activity against HeLa cells, others show significantly reduced efficacy against MDA-MB-231 and HT-29 cell lines, suggesting a need for further optimization of the compound's structure to enhance its anticancer properties .

The proposed mechanism of action for this compound involves the inhibition of tubulin assembly, which is critical for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells. Studies have shown that modifications to the methoxy groups significantly influence the compound's potency, emphasizing the importance of structural characteristics in its biological activity .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of several human cancer cell lines. For instance, derivatives with specific methoxy substitutions showed enhanced activity against breast and cervical cancer cells compared to their unsubstituted counterparts.

- In Vivo Studies : Preliminary in vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. However, further studies are required to assess toxicity and pharmacokinetics before clinical applications can be considered .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with five analogs (Table 1), focusing on structural variations, physicochemical properties, and inferred biological implications based on substituent effects.

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Analysis

Electronic Effects: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing solubility compared to electron-withdrawing substituents (e.g., 4-Br-Ph in or 4-Cl-Ph in ).

Steric and Lipophilic Considerations: The 2-oxoethoxy chain at C6 balances lipophilicity and steric hindrance, contrasting with bulkier alkoxy groups (e.g., 3-Me-but-2-enoxy in ) that may reduce membrane permeability.

Biological Implications: The piperidine-substituted analog demonstrates how basic nitrogen atoms can modulate cellular uptake and target engagement, though this modification reduces metabolic stability compared to the target compound. Hydroxy groups (as in ) increase polarity, which may limit blood-brain barrier penetration but improve aqueous solubility for intravenous applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。